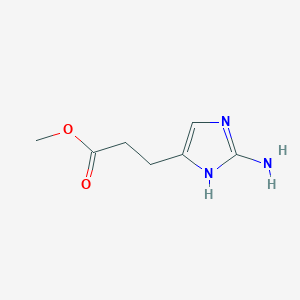
methyl 3-(2-amino-1H-imidazol-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-amino-1H-imidazol-4-yl)propanoate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-amino-1H-imidazol-4-yl)propanoate typically involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-amino-1H-imidazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group in the imidazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
Methyl 3-(2-amino-1H-imidazol-4-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-(2-amino-1H-imidazol-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate
- Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride
- Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride
Uniqueness
Methyl 3-(2-amino-1H-imidazol-4-yl)propanoate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Methyl 3-(2-amino-1H-imidazol-4-yl)propanoate, also known as methyl 2-amino-3-(1H-imidazol-4-yl)propanoate, is a compound of considerable interest in medicinal chemistry and biochemistry due to its unique structural properties and potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C7H10N4O\ and a molecular weight of approximately 170.18 g/mol. The compound features an imidazole ring, which is known for its biological significance and versatility in drug design. It is often encountered in the form of a dihydrochloride salt, enhancing its solubility and stability in various applications.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Enzyme Inhibition:
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For example, similar imidazole derivatives have shown inhibitory activity against retinoic acid 4-hydroxylase, which is significant in neuroblastoma treatment.
2. Antioxidant Properties:
this compound exhibits antioxidant properties, potentially making it useful in preventing oxidative stress-related damage in biological systems. Its ability to scavenge free radicals has implications for various therapeutic applications.
3. Antimicrobial Activity:
Studies have suggested that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by bacteria and fungi.
4. Anticancer Potential:
There is emerging evidence that this compound derivatives may exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms .
The mechanism of action for this compound involves interactions with biological macromolecules:
Target Interactions:
Imidazole derivatives are known to interact with metal cofactors in enzymes, potentially destabilizing protein-bound organometallic cofactors and affecting enzyme activity.
Biochemical Pathways:
The compound is associated with several biochemical pathways, including those involved in mitochondrial function and cellular metabolism. Its role as a precursor for drug synthesis further underscores its importance in medicinal chemistry .
Research Findings and Case Studies
Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives:
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 3-(2-amino-1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C7H11N3O2/c1-12-6(11)3-2-5-4-9-7(8)10-5/h4H,2-3H2,1H3,(H3,8,9,10) |
InChI Key |
ITVIBGFCOCUEDN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CN=C(N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















